1-Bromo-2-fluoro-4-isopropoxybenzene
Overview
Description
1-Bromo-2-fluoro-4-isopropoxybenzene is a chemical compound with the molecular formula C9H10BrFO . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromo group, a fluoro group, and an isopropoxy group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 233.08 g/mol . Other physical and chemical properties such as boiling point, density, and solubility are not specified in the searched resources .Scientific Research Applications
Battery Technology
1-Bromo-2-fluoro-4-isopropoxybenzene has been studied as a novel bifunctional electrolyte additive for lithium-ion batteries. Research indicates that this compound can electrochemically polymerize to form a polymer film at 4.6 V, providing overcharge protection and enhancing thermal stability and fire retardancy in lithium-ion batteries without affecting their normal cycle performance (Zhang Qian-y, 2014).
Organic Chemistry and Synthesis
This compound plays a role in various organic syntheses and reactions. For example, it has been used in the synthesis of 10-aryl- and 10-(arylmethyl)acridin-9(10H)-ones, which are important for the development of certain pharmaceuticals and chemical products (Kobayashi et al., 2013). It also features in the synthesis of 1,3-disubstituted 3,4-dihydro-4-thioxoquinazolin-2(1H)-ones (Kobayashi et al., 2011).
Photofragmentation Studies
In physical chemistry, studies on this compound have been conducted to understand its behavior under UV photodissociation. Such studies provide insights into the molecular dynamics and energy distributions which are crucial in fields like photochemistry and molecular physics (Gu et al., 2001).
Fluorine Chemistry
This compound is significant in the realm of fluorine chemistry, particularly in studies related to the reactivity and stability of fluoroaromatic compounds. It has been used to investigate the formation of radical cations and the nature of reactions involving hydroxyl radicals, which are important in understanding various chemical processes and reactions (Mohan & Mittal, 1996).
Spectroscopy and NMR Studies
It's also a subject of interest in spectroscopy, particularly in NMR studies. The compound has been used to explore chemoselectivity in the formation of Grignard reagents, offering significant insights into organic synthesis and reaction mechanisms (Hein et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-bromo-2-fluoro-4-propan-2-yloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLUAOGEXFDAFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726554 | |
Record name | 1-Bromo-2-fluoro-4-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80726554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036724-61-4 | |
Record name | 1-Bromo-2-fluoro-4-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80726554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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